Pyridine-2,3,5,6-tetraamine
Description
Strategic Importance as a Polydentate Heterocyclic Scaffold
The molecular architecture of Pyridine-2,3,5,6-tetraamine makes it an exemplary polydentate heterocyclic scaffold. A polydentate ligand is a chemical species that can form multiple bonds to a central metal atom. The four exocyclic amino groups, in conjunction with the endocyclic pyridine (B92270) nitrogen atom, can act as coordination sites. This multi-point attachment capability allows it to function as a powerful chelating agent, forming stable complexes with various transition metals.
The arrangement of the amine groups on the pyridine ring allows for versatile binding modes, which is a critical factor in the design of coordination polymers and other complex supramolecular structures. Its ability to act as a building block in coordination chemistry is a primary driver of its research interest, enabling the construction of intricate, multi-dimensional frameworks with tailored properties.
Overview of Advanced Research Avenues
The unique structural and chemical properties of this compound have opened up several advanced research avenues, particularly in materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-2,3,5,6-tetramine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-2-1-3(7)5(9)10-4(2)8/h1H,6-7H2,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYUQKZZQKUOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343044 | |
| Record name | 2,3,5,6-Pyridinetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38926-45-3 | |
| Record name | 2,3,5,6-Pyridinetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyridine 2,3,5,6 Tetraamine and Its Precursors
Multi-Step Synthesis Approaches
The most common and well-documented route to pyridine-2,3,5,6-tetraamine is a two-step process commencing with the nitration of a pyridine (B92270) precursor, followed by the reduction of the resulting dinitro intermediate. mdpi.comresearchgate.net
Nitration and Subsequent Reduction Strategies
The synthesis typically begins with 2,6-diaminopyridine (B39239) (DAP) as the starting material. mdpi.com The nitration of DAP to produce the intermediate, 2,6-diamino-3,5-dinitropyridine (DADNP), is a critical step that has been optimized to improve yield and purity. mdpi.comresearchgate.net Conventional nitrating systems, such as nitric acid-sulfuric acid mixtures, often result in low yields of the desired product due to the deactivation of the pyridine ring upon protonation. mdpi.com
To overcome this, an improved method utilizes a mixture of oleum (B3057394) (fuming sulfuric acid) and fuming nitric acid. mdpi.comresearchgate.net This approach creates an inherently anhydrous medium, which has been shown to significantly increase the yield of DADNP to over 90%. mdpi.comresearchgate.net The reaction is typically carried out at low temperatures, below 15°C, to control the exothermic nature of the reaction and minimize side-product formation. researchgate.net The use of 20% oleum and a specific molar ratio of fuming nitric acid to DAP (around 2.15:1) have been identified as optimal conditions for this transformation. researchgate.net
The subsequent step involves the reduction of the two nitro groups of DADNP to form this compound (TAP). mdpi.com This reduction is most effectively achieved through catalytic hydrogenation.
Catalytic Hydrogenation Protocols for Dinitropyridine Intermediates
The reduction of 2,6-diamino-3,5-dinitropyridine (DADNP) to this compound is commonly performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.comresearchgate.net An efficient system for this hydrogenation utilizes a 10% Pd/C catalyst in an ethanol (B145695) medium. mdpi.com This method is considered more environmentally friendly and safer than previous methods that employed a phosphoric acid/H2/catalyst system, which was complex, time-consuming, and made catalyst recovery difficult. mdpi.com
The hydrogenation in ethanol can be carried out under relatively mild conditions, with hydrogen pressures ranging from 0.8 to 1.2 MPa and temperatures between 50 and 70°C. researchgate.net The reaction typically proceeds to completion within several hours. researchgate.net Following the reduction, the catalyst is filtered off, and the resulting filtrate containing the free base of this compound is immediately processed to form a more stable salt due to its high sensitivity to air oxidation. mdpi.comresearchgate.net
One-Pot Synthetic Developments for Enhanced Efficiency
While the two-step synthesis of this compound is well-established, the field of synthetic chemistry is continually striving for more efficient processes. One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel, offer advantages in terms of reduced waste, time, and cost. ymerdigital.comcore.ac.uk
Currently, specific one-pot methodologies for the direct synthesis of this compound are not widely reported in the literature. However, research into the one-pot synthesis of other polysubstituted aminopyridines is an active area. ymerdigital.comrsc.orgresearchgate.net These methods often involve multi-component reactions where three or more starting materials are combined to form a complex product in a single step. ymerdigital.com For instance, some approaches utilize the cyclocondensation of 1,3-dicarbonyl compounds, ammonia, and alkynones to generate polysubstituted pyridines. core.ac.uk Another strategy involves a domino reaction with α-azidovinylketones, aldehydes, and methylamine (B109427) derivatives. rsc.org While these methods demonstrate the potential for creating highly substituted pyridines in an efficient manner, their application to the specific synthesis of this compound has yet to be fully explored.
Isolation and Handling Considerations in Research Synthesis
The extreme sensitivity of this compound to air oxidation is a major challenge in its synthesis and use. mdpi.com Proper isolation and handling techniques are paramount to obtaining and maintaining the purity of the compound.
Strategies for Mitigating Air Oxidation Sensitivity
To prevent degradation, all manipulations of this compound should be carried out under an inert atmosphere, such as nitrogen or argon. This can be achieved using standard air-sensitive techniques, including the use of Schlenk lines or glove boxes. chemistryviews.orgpitt.edu Solvents used in the final steps of the synthesis and for any subsequent reactions should be thoroughly degassed to remove dissolved oxygen. pitt.edu Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas. pitt.edu
During the work-up of the hydrogenation reaction, filtration of the catalyst should ideally be performed under a nitrogen atmosphere to protect the newly formed tetraamine (B13775644). researchgate.net The isolated product, if obtained as the free base, must be stored under an inert atmosphere at low temperatures to minimize decomposition.
Preparation and Stabilization as Hydrochloride Salts for Research Purity
Due to the instability of the free base, this compound is typically isolated and stored as its hydrochloride salt, most commonly the trihydrochloride monohydrate (TAP·3HCl·H₂O). mdpi.comresearchgate.net This salt form exhibits significantly enhanced stability and is less susceptible to air oxidation, making it suitable for storage and use in further research, such as polymer synthesis. mdpi.com
The preparation of the hydrochloride salt is a straightforward and efficient process. Following the catalytic hydrogenation and removal of the Pd/C catalyst, the ethanolic filtrate containing the this compound is treated with a solution of hydrochloric acid. researchgate.net A common procedure involves adding the filtrate to a mixture of 36% HCl and tetrahydrofuran (B95107) (THF). researchgate.net This induces the precipitation of the light yellow, crystalline hydrochloride salt. researchgate.net The salt can then be collected by filtration, washed, and dried under vacuum to yield a product with high purity. researchgate.net
Derivatization and Further Functionalization Strategies of the Pyridine Ring
The functionalization of the pyridine core, particularly in highly substituted and electron-rich systems like this compound (TAP), presents a unique set of challenges and opportunities in synthetic chemistry. The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, are dramatically altered by the presence of four powerful electron-donating amino groups. researchgate.netrsc.orgbeilstein-journals.org This high density of activating groups makes the TAP scaffold extremely sensitive to air oxidation and prone to polymerization, which complicates direct modifications and necessitates strategic synthetic planning. mdpi.com Consequently, the derivatization and functionalization of this specific pyridine are often approached through precursor modification or by utilizing the tetraamine as a reactive building block.
The primary strategies for obtaining functionalized derivatives revolve around two main approaches: the synthesis from already functionalized precursors and the direct derivatization of the exocyclic amino groups, which in turn modulates the properties of the heterocyclic core.
Functionalization via Precursor Synthesis
A prevalent and effective method for introducing functionality onto the pyridine ring is to begin with a substituted precursor and build the final molecule. The most well-documented synthesis of TAP itself exemplifies this strategy, starting with 2,6-diaminopyridine (DAP). mdpi.comresearchgate.net This pathway involves a two-step process of nitration followed by hydrogenation, which effectively functionalizes the 3- and 5-positions of the pyridine ring.
Nitration of 2,6-diaminopyridine (DAP): The nitration of DAP introduces nitro groups at the 3 and 5 positions, yielding 2,6-diamino-3,5-dinitropyridine (DADNP). The conditions for this electrophilic substitution must be carefully controlled, as the pyridine nitrogen can be protonated, deactivating the ring. mdpi.com Research has shown that using a mixture of oleum (fuming sulfuric acid) and fuming nitric acid provides high yields and purity of the dinitro intermediate. mdpi.comresearchgate.net The optimization of these reaction conditions is crucial for the successful synthesis of the precursor. researchgate.net
Hydrogenation of 2,6-diamino-3,5-dinitropyridine (DADNP): The subsequent reduction of the nitro groups in DADNP to amino groups yields the target this compound, which is typically isolated as a more stable hydrochloride salt (TAP·3HCl·H₂O). mdpi.comresearchgate.net Catalytic hydrogenation using systems like Palladium on carbon (Pd/C) in ethanol is highly efficient. researchgate.net This reduction step is critical and provides the final tetra-functionalized pyridine.
Table 1: Optimized Reaction Conditions for the Synthesis of DADNP Precursor This table summarizes optimized conditions based on research findings for the nitration of 2,6-diaminopyridine (DAP).
| Parameter | Optimal Condition | Purity of DADNP | Yield of DADNP | Reference |
| Nitrating Agent | 20% Oleum & 95% Fuming Nitric Acid | > 97% | > 95% | researchgate.net, mdpi.com |
| Mole Ratio (HNO₃:DAP) | 2.15:1 | ~97.7% | > 95% | researchgate.net |
| Reaction Temperature | < 15 °C | High | High | researchgate.net, mdpi.com |
Derivatization of Amino Groups and Use as a Building Block
Direct C-H functionalization on the TAP ring is challenging due to the high reactivity and sensitivity of the molecule. researchgate.net Therefore, derivatization commonly occurs at the exocyclic amino groups or by using the entire TAP molecule as a multifunctional monomer in polymerization and condensation reactions. The amino groups can theoretically undergo oxidation to form nitroso or nitro derivatives, or participate in substitution reactions.
The most significant application and functionalization strategy for TAP is its use as a building block in materials science. mdpi.com Its four amino groups provide multiple reaction sites for condensation with other monomers to create complex, high-performance materials.
Polymer Synthesis: TAP is a key monomer for producing polypyridobisimidazole (PIPD) polymers, which are known for their exceptional thermal stability and mechanical strength, making them suitable for aerospace and military applications. mdpi.com
Covalent Organic Frameworks (COFs): The free base form of TAP is used as a precursor for synthesizing metal complexes and COFs, which are crystalline porous polymers with applications in gas storage and catalysis.
Quinonoid Bis-Porphyrins: TAP and its hydroquinone (B1673460) form have been used in condensation reactions with other complex molecules, such as 2,3-dioxo-5,10,15,20-tetrakis(3,5-di-tert-butylphenyl)chlorin, in refluxing pyridine to synthesize large, conjugated systems like quinonoid bis-porphyrins. rsc.org
Coordination Chemistry of Pyridine 2,3,5,6 Tetraamine
Ligand Design and Chelation Principles
The molecular architecture of Pyridine-2,3,5,6-tetraamine makes it an exemplary polydentate heterocyclic ligand. A polydentate ligand is a chemical species that can form multiple bonds to a central metal atom. In this molecule, the four exocyclic amino groups (-NH₂) at the 2, 3, 5, and 6 positions, in conjunction with the endocyclic pyridine (B92270) nitrogen atom, can all potentially act as coordination sites. This multi-point attachment capability allows it to function as a powerful chelating agent, forming stable complexes with various metal ions.
The principle of chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of one or more rings. These "chelate rings," typically 5- or 6-membered, are thermodynamically more stable than complexes formed by comparable monodentate ligands, an observation known as the chelate effect.
The geometry of this compound offers several potential chelation modes. For instance, the adjacent amino groups at the 2 and 3 positions can form a stable 5-membered chelate ring with a metal ion. Similarly, the pyridine nitrogen and the amino group at the 2-position can also form a 5-membered ring. The presence of four amino groups provides opportunities for the ligand to act as a bridging ligand between multiple metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The free base form of TAP is noted as a potential precursor for synthesizing such crystalline porous polymers.
Table 1: Potential Nitrogen Donor Sites in this compound
| Donor Atom | Position | Type | Potential Chelate Ring Formation |
|---|---|---|---|
| N1 | 1 | Endocyclic (Pyridine) | 5-membered ring with N2-amino group |
| N2 | 2 | Exocyclic (Amino) | 5-membered ring with N1 or N3-amino |
| N3 | 3 | Exocyclic (Amino) | 5-membered ring with N2-amino |
| N5 | 5 | Exocyclic (Amino) | 5-membered ring with N6-amino |
Synthesis and Characterization of Metal Complexes
The synthesis of the this compound ligand itself has been reported, typically involving a two-step process of nitrating 2,6-diaminopyridine (B39239) and subsequently reducing the nitro groups via catalytic hydrogenation. researchgate.netresearchgate.net The resulting product is often isolated as a more stable hydrochloride salt (e.g., TAP·3HCl·H₂O) due to the high sensitivity of the free base to air oxidation. researchgate.net
While specific, well-documented examples of the synthesis and isolation of discrete metal complexes with this compound are limited in available research, the general methodology would follow established coordination chemistry protocols. The synthesis would typically involve the reaction of the ligand with a transition metal salt in a suitable solvent. Given that the ligand is often stored as a hydrochloride salt, a base would likely be required to deprotonate the ligand in situ to make the nitrogen lone pairs available for coordination. The choice of metal ion, counter-anion, solvent, and reaction temperature would be critical in directing the stoichiometry and geometry of the resulting complex.
The definitive characterization of any new metal-ligand complex relies on a combination of spectroscopic and analytical techniques. Although specific data for this compound complexes are not available in the reviewed literature, the principles of their characterization are well-understood.
Spectroscopic Analyses :
FT-IR Spectroscopy : Upon coordination to a metal ion, the vibrational frequencies associated with the ligand would be expected to shift. For example, the N-H stretching and bending vibrations of the amino groups and the C=N/C=C stretching vibrations of the pyridine ring would likely shift to different wavenumbers, providing evidence of coordination.
NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy would be used to characterize diamagnetic complexes. The chemical shifts of the ligand's protons and carbons would change upon complexation, indicating which donor sites are involved in metal binding.
UV-Visible Spectroscopy : These spectra would provide information about the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal-pyridine complexes.
Table 2: Illustrative Data Obtainable from X-ray Crystallography for a Hypothetical [M(TAP)Cl₂] Complex
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal System | The crystal lattice system. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| M-N(pyridine) distance | Bond length between metal and pyridine N. | ~2.10 Å |
| M-N(amino) distance | Bond length between metal and amino N. | ~2.15 Å |
| N-M-N angle | Chelate bite angle. | ~80-90° |
| Coordination Geometry | The spatial arrangement of ligands. | Distorted Octahedral |
Note: This table is for illustrative purposes only, as specific crystallographic data for this compound complexes are not available in the cited literature.
Reactivity and Catalytic Applications of this compound-Derived Metal Complexes
The reactivity and potential catalytic applications of metal complexes are intrinsically linked to the electronic and steric properties of the supporting ligands.
There are no specific reports in the surveyed literature detailing the use of this compound-derived metal complexes in catalytic organic transformations. However, the general field of pyridine-based complexes in catalysis is vast. The electron-accepting nature of the pyridine ring can stabilize lower oxidation states of metals, which is often crucial in catalytic cycles. The presence of multiple amine donors in TAP would further modulate the electronic environment of a coordinated metal center, potentially influencing its reactivity and selectivity in catalytic processes.
The design of effective ligands is central to the development of novel catalytic systems. Pyridine-containing ligands are a cornerstone of this field due to their robust coordination properties and tunable electronic nature. The structure of this compound offers a unique platform for further ligand design.
The four primary amine groups are versatile functional handles that can be modified to create more elaborate, multidentate ligands. A common and highly effective method for such modification is Schiff base condensation, which involves reacting primary amines with aldehydes or ketones to form imines (C=N). By reacting this compound with various aldehydes, it is possible to synthesize tetratopic Schiff base ligands with diverse steric bulk, electronic properties, and functionalities. These tailored ligands could then be used to create metal complexes designed for specific catalytic applications, such as oxidation, reduction, or cross-coupling reactions. The rigid pyridine core would provide a stable anchor, while the functionalities introduced via the Schiff base condensation could be used to fine-tune the catalyst's performance.
Advanced Materials Science Applications of Pyridine 2,3,5,6 Tetraamine
Polymer Chemistry and High-Performance Polymers
The tetra-functional nature of Pyridine-2,3,5,6-tetraamine makes it an exemplary monomer for step-growth polymerization, leading to the creation of thermally stable aromatic polymers. Its application is particularly notable in the synthesis of polybenzimidazoles and related high-performance polymer systems.
Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their excellent thermal and chemical stability. This compound serves as a foundational monomer for a unique subclass of these materials. The synthesis is typically achieved through the polycondensation of the hydrochloride salt of this compound with aromatic dicarboxylic acid derivatives, such as bis(acid halides). google.comdntb.gov.uaresearchgate.net
The reaction proceeds in a two-stage process. First, a soluble, high-molecular-weight polyamide prepolymer is formed under mild conditions by reacting the tetraamine (B13775644) salt with a diacid chloride. google.comresearchgate.net The use of the tetraamine in its salt form, most commonly this compound trihydrochloride, is crucial as it controls the reactivity of the four amine groups and enhances the monomer's stability. researchgate.net In the second stage, this prepolymer is subjected to thermal treatment, causing cyclodehydration to form the final, fully aromatic polybenzimidazole structure. google.com
For instance, the reaction of this compound trihydrochloride with isophthaloyl chloride yields a polybenzimidazole that demonstrates remarkable thermo-oxidative stability, retaining a significant portion of its weight even after prolonged exposure to high temperatures. google.com While these polymers exhibit exceptional thermal resistance, they often show limited solubility, typically dissolving only in strong acids like methanesulfonic acid or trifluoroacetic acid. google.com
| Tetraamine Monomer | Diacid Co-monomer | Resulting Polymer Type | Key Property | Reference |
|---|---|---|---|---|
| This compound·3HCl | Isophthaloyl chloride | Polybenzimidazole | High thermo-oxidative stability (87% weight retention after 300h at 316°C) | google.com |
| This compound·3HCl | Terephthaloyl chloride | Polybenzimidazole | Thermally stable, forming from a soluble prepolymer | google.com |
A significant advancement in high-performance fibers was the development of polypyridobisimidazole (PIPD), commercially known as M5. This rigid-rod polymer is synthesized using this compound (TAP) and 2,5-dihydroxyterephthalic acid (DHTA) as monomers. scispace.comslideshare.netmdpi.com The polymerization is typically carried out in a polyphosphoric acid (PPA) medium, which serves as both the solvent and the condensation agent. slideshare.netmdpi.com
The resulting polymer, poly{2,6-diimidazo[4,5-b:4',5'-e]pyridinylene-1,4-(2,5-dihydroxy)phenylene}, possesses a ladder-like structure that imparts exceptional stiffness. scispace.comslideshare.net The combination of the rigid polymer backbone and an extensive network of intermolecular hydrogen bonds, facilitated by the dihydroxy-phenylene units, gives PIPD fibers an outstanding combination of properties. mdpi.com These include ultra-high tensile modulus and strength, substantial compressive strength (a known weakness in other rigid-rod polymers), and excellent thermal stability. mdpi.com
The synthesis of the PIPD polymer is a notable example of how the specific choice of monomers—the heterocyclic tetraamine and the functionalized dicarboxylic acid—can lead to materials with a superior property profile compared to previous generations of high-performance polymers. scispace.commdpi.com
This compound is a strategically important monomer in the design of high-performance polymers for several reasons. Its structure provides a unique combination of features that polymer chemists can exploit.
First, as a nitrogen-rich aromatic and heterocyclic compound, it inherently contributes to the high thermal stability of the resulting polymer backbone. mdpi.com Second, the specific arrangement of its four amino groups into two ortho-pairs is ideal for forming the fused imidazole (B134444) rings that define PBI and PIPD architectures. google.comresearchgate.net
A crucial aspect of its chemistry is the profound difference in stability between its free base and salt forms. The free base, TAP, is extremely sensitive to air oxidation, which complicates its storage and handling and can result in polymers with inconsistent or suboptimal properties. mdpi.com Consequently, it is almost exclusively used and supplied as its more stable trihydrochloride monohydrate salt (TAP·3HCl·H₂O). mdpi.comresearchgate.net This salt is not only more stable but also allows for controlled reactivity during polymerization, enabling the formation of high molecular weight prepolymers that can be processed before the final, intractable polymer is formed through thermal cyclization. researchgate.net This two-stage synthesis pathway is a key design principle for creating processable high-performance polymers from this monomer. google.com
Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. The inherent porosity and high surface area of COFs make them promising for applications in gas storage, catalysis, and separation. This compound, particularly in its more reactive free base form, is identified as a precursor for synthesizing COFs.
The tetra-functional nature of this compound makes it an ideal C₄-symmetric building block for constructing 2D porous networks. In a typical synthesis, it can be reacted with C₂-symmetric linkers, such as dialdehydes, through Schiff base condensation to form crystalline, imine-linked frameworks. mdpi.comgoogle.com The geometry of the tetraamine monomer would direct the formation of a porous, sheet-like structure.
While specific COFs named directly from this compound are not yet widely reported in the literature, the principle is well-established with structurally similar monomers. For example, pyridine-based COFs have been successfully constructed using other multi-functional pyridine-containing amines, such as 2,4,6-tris(4-aminophenyl)pyridine. rsc.org The incorporation of the pyridine (B92270) nitrogen atom directly into the COF backbone is a key advantage, as this site can act as a Lewis base, a hydrogen bond acceptor, or a metal coordination site, imparting specific functionality to the pores of the material.
Explorations in Other Functional Materials Design
Beyond its role as a monomer in high-performance polymers and a building block for porous materials, this compound is explored in other areas of functional materials design.
Its structure, featuring five nitrogen atoms (four exocyclic amines and one ring nitrogen), makes it an excellent polydentate ligand for coordination chemistry. alfa-chemistry.com The amine groups and the pyridine nitrogen can coordinate with various metal ions to form stable metal complexes. These complexes are of research interest for their potential catalytic activity, drawing parallels to the well-established field of transition metal pyridine complexes, which are used in a wide range of chemical transformations. wikipedia.orginorgchemres.org
Furthermore, there is industrial interest in using this compound as a building block in the production of specialized dyes and pigments, where its nitrogen-rich, aromatic structure can contribute to desirable chromophoric properties.
Supramolecular Chemistry and Self Assembly Processes Involving Pyridine 2,3,5,6 Tetraamine
Design of Supramolecular Ligands Incorporating the Pyridine-2,3,5,6-tetraamine Moiety
The strategic design of ligands is fundamental to creating specific supramolecular architectures. This compound serves as a potent building block, or tecton, for crafting multidentate ligands capable of engaging in programmed self-assembly. nih.gov Its four amino groups, positioned at the 2, 3, 5, and 6 positions of the pyridine (B92270) ring, offer multiple vectors for covalent modification, transforming the simple amine into a more complex and sterically defined ligand.
A primary and highly effective method for elaborating on amine-functionalized scaffolds is through Schiff base condensation. This reaction involves the condensation of primary amines with aldehydes or ketones to form imines (C=N). acs.orgoiccpress.com The reversibility of this reaction allows for thermodynamic control over the formation of often complex structures, enabling "error-correction" during the self-assembly process. acs.org By reacting this compound with various aldehydes, it is possible to synthesize tetratopic Schiff base ligands with diverse functionalities and geometries.
For instance, condensation with four equivalents of an aldehyde (R-CHO) would yield a tetra-imine ligand. The electronic and steric properties of the 'R' group on the aldehyde can be tuned to direct the subsequent self-assembly of the ligand with metal ions or other organic components. This approach is a cornerstone in the synthesis of ligands for metal-organic polyhedra and cages. acs.org The synthesis of new tetra Schiff bases and azo-Schiff bases from 2,6-diaminopyridine (B39239) highlights the potential for creating photosensitizers and other functional materials, a strategy that could be extended to the tetra-amino derivative. scirp.org
Table 1: Potential Schiff Base Ligands Derived from this compound
| Reactant Aldehyde | Resulting Ligand Type | Potential Application |
|---|---|---|
| Salicylaldehyde | Tetra-salicylideneimine | Coordination with metal ions, formation of discrete complexes or polymers. researchgate.net |
| Pyridinecarboxaldehyde | Tetra-pyridylimine | Building block for multi-component metal-organic frameworks (MOFs). acs.org |
| Aldehyde with long alkyl chain | Amphiphilic Ligand | Formation of micelles, vesicles, or liquid crystals. |
The design of such multidentate ligands is not merely about extending the structure but also about encoding specific information within the ligand's framework. The choice of aldehyde, the flexibility of the resulting imine arms, and the inherent directionality of the pyridine nitrogen all contribute to the final supramolecular outcome. nih.gov
Non-Covalent Interactions and Directed Self-Assembly Phenomena
Non-covalent interactions are the primary driving forces behind the self-assembly of molecules into ordered supramolecular structures. In the context of this compound and its derivatives, hydrogen bonding is expected to be the most dominant of these interactions. The four amine groups provide a multiplicity of hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen), creating the potential for extensive and robust intermolecular networks.
The crystal structures of related poly-functionalized heterocyclic compounds provide valuable insight into the likely hydrogen bonding patterns. For example, studies on pyrazine-2,3,5,6-tetracarboxamide derivatives, which feature four -C(O)NH- groups, reveal intricate networks of N-H···O and N-H···N hydrogen bonds. nih.govnih.gov These interactions link the molecules into layers, which are then further assembled into three-dimensional frameworks through additional C-H···O and C-H···N bonds. nih.govnih.gov It is highly probable that this compound would exhibit analogous, if not more complex, hydrogen-bonding patterns, leading to the formation of highly ordered solid-state structures.
Beyond simple self-assembly, these interactions can be exploited for molecular recognition. The precise spatial arrangement of hydrogen bond donors and acceptors can create specific binding pockets for complementary guest molecules. Other non-covalent forces such as π-π stacking, driven by the aromatic pyridine core, and van der Waals forces also play a crucial role in the stabilization of the resulting assemblies. rsc.orgresearchgate.net The interplay between these various forces dictates the final structure and properties of the material. scielo.org.mx
Table 2: Predominant Non-Covalent Interactions in Pyridine-Amine Systems
| Interaction Type | Description | Significance in Self-Assembly |
|---|---|---|
| N-H···N Hydrogen Bond | An amine hydrogen bonds to a pyridine or another amine nitrogen. | Key for forming chains and layers; highly directional. nih.gov |
| N-H···O Hydrogen Bond | An amine hydrogen bonds to an oxygen atom (e.g., from a solvent or another functional group). | Important for linking molecular units and incorporating solvent molecules. nih.gov |
| π-π Stacking | Attraction between aromatic rings. | Contributes to the packing and stability of layered structures. researchgate.net |
| C-H···π Interaction | A C-H bond interacts with the face of an aromatic ring. | Helps to fine-tune the three-dimensional architecture. dergipark.org.tr |
The directed nature of these interactions allows for a degree of predictability in crystal engineering, where the goal is to design molecules that will crystallize in a predetermined fashion to achieve desired material properties. dergipark.org.tr
Construction of Extended Coordination Networks and Architectures
The combination of a multidentate organic ligand with a metal ion is a powerful strategy for constructing extended, crystalline materials such as coordination polymers and metal-organic frameworks (MOFs). rsc.orgsigmaaldrich.com this compound is an exceptional candidate for this purpose, acting as a versatile building block capable of coordinating to metal ions through both the pyridine nitrogen and the peripheral amino groups.
The four amino groups and the central pyridine nitrogen atom make this compound a potential tetratopic or even pentatopic ligand. This high connectivity is a desirable feature for building robust, high-dimensional networks. For example, the related compound pyrazine-2,3,5,6-tetraamine (B8771615) is noted for its utility in MOF synthesis, where its symmetrical nature allows for the formation of predictable and porous frameworks. Similarly, the reaction of pyridine-3,5-dicarboxylic acid with various metal ions yields a diverse range of MOF structures, demonstrating the versatility of the pyridine core in framework construction. rsc.org
The geometry of the resulting coordination network is influenced by several factors:
The coordination preference of the metal ion: Different metal ions favor different coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which dictates how the ligands will arrange around the metal center. academie-sciences.fr
The ligand's flexibility and coordination modes: The amine groups can coordinate directly to the metal, or they can be functionalized (e.g., via Schiff base formation) to create ligands with different bite angles and reach. researchgate.net
The reaction conditions: Factors such as solvent, temperature, and the presence of counter-ions or templates can significantly influence the final structure of the self-assembled product. acs.org
By carefully selecting these components, it is possible to target specific network topologies, from simple one-dimensional chains and two-dimensional sheets to complex three-dimensional frameworks with porous interiors suitable for applications in gas storage, separation, and catalysis. sigmaaldrich.com The synthesis of coordination polymers from ligands like 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine showcases the creation of 2D and 3D frameworks with varying topologies based on the metal ion and reaction conditions. oiccpress.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Role in Article |
|---|---|
| This compound | Core subject of the article. |
| Pyrazine-2,3,5,6-tetraamine | A related compound used for comparison in MOF synthesis. |
| Pyrazine-2,3,5,6-tetracarboxamide | A structural analogue used to infer hydrogen bonding patterns. nih.govnih.gov |
| 2,6-diaminopyridine | A simpler amine used as a precursor for Schiff bases. scirp.org |
| Pyridine-3,5-dicarboxylic acid | A pyridine-based ligand used to form diverse MOFs. rsc.org |
| 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine | A ligand used to synthesize coordination polymers with various topologies. oiccpress.com |
| Salicylaldehyde | A reactant for forming Schiff base ligands. researchgate.net |
Computational and Theoretical Investigations of Pyridine 2,3,5,6 Tetraamine
Electronic Structure and Molecular Orbital Theory Studies
The electronic structure of Pyridine-2,3,5,6-tetraamine is foundational to its chemical properties and reactivity. Like its parent heterocycle, pyridine (B92270), the central ring is aromatic and planar, with the nitrogen and all five carbon atoms being sp² hybridized. slideshare.netlibretexts.org Each of these ring atoms possesses a p-orbital perpendicular to the molecular plane, which overlap to form a delocalized π-system containing six electrons, satisfying Hückel's rule for aromaticity (4n+2). slideshare.netlibretexts.org The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital within the plane of the ring and therefore does not participate in the aromatic system. libretexts.org
The addition of four amine (-NH₂) groups to the pyridine ring significantly modulates its electronic properties. These groups act as strong electron-donors through resonance, increasing the electron density of the aromatic ring. This enhanced electron density influences the molecule's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to model these properties. For instance, in a study of a covalent organic framework (COF) constructed using this compound as a building block, the calculated molecular orbital energy levels of the repeating units were determined. researchgate.net Such calculations reveal the energy gap between the HOMO and LUMO, which is a critical parameter for predicting a molecule's reactivity and its potential use in electronic materials. A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability.
Table 1: Conceptual Electronic Properties of this compound This table is illustrative, based on established principles of molecular orbital theory. Exact values would be derived from specific computational studies.
| Property | Description | Expected Influence of Tetraamine (B13775644) Substitution |
|---|---|---|
| Hybridization | The orbital hybridization of the ring atoms (5 carbons, 1 nitrogen). | All ring atoms are sp² hybridized, resulting in a planar geometry. slideshare.net |
| Aromaticity | The delocalization of π-electrons within the pyridine ring. | The core ring is aromatic with 6 π-electrons, following Hückel's rule. libretexts.org |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Increased (less negative) due to the electron-donating amine groups. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Generally less affected than the HOMO, but can be slightly destabilized. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Reduced compared to unsubstituted pyridine, suggesting higher reactivity. |
| Electron Density | Distribution of electrons across the molecule. | Significantly increased on the pyridine ring, especially at the ortho and para positions to the amine groups. |
Prediction of Reactivity and Stability via Quantum Chemical Methods
Quantum chemical methods are powerful tools for predicting the reactivity and thermal stability of molecules, providing a theoretical framework that complements experimental findings. mdpi.com For this compound and its derivatives, Density Functional Theory (DFT) is a commonly employed method. researchgate.netscielo.br
The stability of a molecule, particularly for energetic materials, is often assessed by calculating Bond Dissociation Energies (BDEs). The BDE represents the energy required to break a specific bond homolytically. In the context of energetic compounds derived from this compound, the weakest bond in the molecule is typically the trigger bond for thermal decomposition. Theoretical studies on related polynitro compounds investigate the BDE of C-NO₂ or N-NO₂ bonds to predict thermal stability. researchgate.netresearchgate.net A higher BDE for the weakest bond generally correlates with greater thermal stability.
Reactivity can be analyzed using various descriptors derived from the electronic structure:
Frontier Molecular Orbitals (HOMO/LUMO): The energy and shape of the HOMO and LUMO indicate the molecule's ability to act as an electron donor or acceptor, respectively. The electron-rich nature of this compound suggests a high-energy HOMO, making it a good nucleophile and susceptible to electrophilic attack.
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecular surface. For this compound, these maps would show negative potential (red/yellow) around the nitrogen atoms of the amine groups and the pyridine ring, indicating sites prone to electrophilic attack. This was used, for example, to analyze interactions in a COF derived from this molecule. researchgate.net
These computational approaches allow for the systematic evaluation of how modifications to the molecular structure, such as the introduction of different functional groups, would impact its stability and reactivity without the need for synthesis and testing. mdpi.com
Modeling of Energetic Properties for Derived Compounds (e.g., Polynitroimidazopyridines)
A significant application of computational chemistry in the context of this compound is the modeling of high-energy-density materials (HEDMs). The tetraamine can serve as a precursor for synthesizing energetic compounds, such as polynitroimidazopyridines. researchgate.netscielo.br Theoretical studies on these derivatives are crucial for predicting their performance and safety before attempting complex and potentially hazardous syntheses.
Using DFT methods, researchers can calculate key energetic properties. researchgate.netscielo.brresearchgate.net A predicted synthetic route often starts with a related compound like 2,6-diaminopyridine (B39239), which is then nitrated and cyclized. researchgate.netresearchgate.net
Key modeled properties include:
Heat of Formation (HOF): A critical thermodynamic property used to calculate the energy released during detonation. A higher positive HOF generally leads to better energetic performance.
Molecular Density (ρ): Density is a dominant factor in detonation performance. It can be theoretically predicted using methods like Monte-Carlo integration based on the optimized molecular volume. researchgate.net
Detonation Velocity (D) and Detonation Pressure (P): These are the primary performance indicators for an explosive. They are often estimated using empirical formulas, such as the Kamlet-Jacobs (K-J) equations, which rely on the calculated HOF and density. researchgate.netscielo.br
Studies on a series of polynitroimidazopyridines derived from a pyridine core demonstrated that some of the designed molecules could have high densities (around 1.95 g/cm³) and detonation performances comparable to well-known explosives like HMX (1,3,5,7-tetranitro-1,3,5,7-tetrazocane). researchgate.netscielo.br These computational results provide essential information for the molecular design of novel HEDMs. researchgate.net
Table 2: Predicted Energetic Properties of Theoretic Polynitroimidazopyridine Derivatives Data extracted from a DFT study at the B3LYP/6-31+G(d) level. researchgate.net
| Compound ID | Heat of Formation (HOF) (kJ/mol) | Density (ρ) (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |
|---|---|---|---|---|
| A | 450.4 | 1.83 | 8.89 | 35.3 |
| B | 390.1 | 1.87 | 9.00 | 36.9 |
| C | 639.8 | 1.88 | 9.30 | 39.3 |
| D | 580.4 | 1.91 | 9.40 | 40.8 |
| E | 829.2 | 1.92 | 9.61 | 42.7 |
| F | 770.8 | 1.95 | 9.70 | 44.1 |
| G | 1018.6 | 1.95 | 9.85 | 45.1 |
| H | 960.2 | 1.98 | 9.93 | 46.5 |
| I | 1208.0 | 1.98 | 10.08 | 47.5 |
| J | 1149.6 | 2.00 | 10.16 | 48.8 |
| K | 1397.4 | 2.01 | 10.32 | 49.9 |
| L | 1339.0 | 2.03 | 10.39 | 51.1 |
| HMX (Reference) | 296.6 | 1.91 | 9.10 | 39.3 |
| RDX (Reference) | 260.6 | 1.82 | 8.75 | 34.7 |
In Silico Design for Novel Material and Ligand Systems
The unique structure of this compound, with its rigid aromatic core and multiple reactive amine groups, makes it an excellent candidate for in silico design of advanced materials and complexing ligands.
Material Design: this compound is a valuable monomer for high-performance polymers and Covalent Organic Frameworks (COFs). researchgate.netresearchgate.net Computational modeling plays a key role in designing these materials:
Polymer Informatics: Machine learning and computational models can predict the properties of polymers based on their monomeric units. For instance, models can predict the thermal stability of polyimides, guiding the selection of monomers like the tetraamine to achieve desired characteristics. oaepublish.com
Covalent Organic Frameworks (COFs): this compound can be used as a building block to create porous, crystalline COFs. researchgate.net Computational studies can predict the structure, porosity, and electronic properties of these frameworks before synthesis. In one study, this compound trihydrochloride was used as a raw material to fabricate a COF (PTHAT-COF) through a nucleophilic substitution reaction. researchgate.net DFT calculations were used to optimize the structure of the COF's repeating units and calculate their molecular orbital energy levels. researchgate.net
Ligand Systems: The four amine groups and the pyridine nitrogen make this compound a potent polydentate ligand capable of coordinating with metal ions. researchgate.net Computational methods are used to:
Predict Coordination Modes: DFT calculations can determine the most stable geometries of metal complexes formed with the tetraamine ligand.
Analyze Electronic Effects: The electronic properties of the resulting metal complexes can be studied to predict their catalytic activity, magnetic properties, or utility as sensors. researchgate.net
Design for Specificity: In silico methods allow for the modification of the ligand structure to enhance its binding affinity and selectivity for specific metal ions, which is crucial for applications in catalysis and materials science. nih.gov
The ability to computationally screen and design materials and ligands based on this compound accelerates the discovery of new functional materials with applications ranging from energetic materials to electronics and catalysis. scispace.com
Medicinal and Biological Chemistry Research Aspects of Pyridine 2,3,5,6 Tetraamine
Pyridine-2,3,5,6-tetraamine as a Privileged Medicinal Scaffold
The pyridine (B92270) ring is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically significant molecules and its ability to serve as a versatile framework for drug design. nih.govnih.govresearchgate.net Pyridine, a six-membered nitrogen-containing heterocycle, is the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its inclusion in pharmaceutical agents is often driven by its capacity to improve water solubility and bioavailability. researchgate.netnih.govresearchgate.net The pyridine nucleus is a key component in natural products like vitamins (niacin, pyridoxine) and coenzymes, as well as thousands of synthetic drug molecules with a wide spectrum of therapeutic applications. nih.govnih.gov
This compound represents a highly functionalized version of this privileged core. The molecular architecture, featuring four exocyclic amino groups in addition to the endocyclic ring nitrogen, presents multiple coordination sites. This multi-point attachment capability allows it to function as a powerful chelating agent, forming stable complexes with various transition metals. The dense arrangement of amino groups on the pyridine ring provides numerous vectors for covalent modification, enabling the transformation of the simple tetraamine (B13775644) into more complex, sterically defined ligands. This tetra-functional nature makes it an exemplary building block for creating diverse molecular frameworks aimed at specific biological targets.
Investigation of Molecular Interactions and Biological Mechanisms
The biological potential of this compound and its derivatives is explored through various molecular and mechanistic studies. Key areas of investigation include its role in modulating vascular responses, its binding affinity for biological targets, and its antioxidant capabilities.
Derivatives and complexes involving pyridine-containing tetraamines have been investigated for their potential as nitric oxide (NO) carriers, which are crucial for modulating vascular responses. nih.gov Ruthenium (Ru) tetraamine complexes, in particular, are increasingly used for this purpose. nih.gov Studies on aortic rings from normotensive rats have evaluated the vascular effects of a pyridine-containing tetraamine complex, trans-[RuII(NH3)4(Py)(NO)]3+ (PyNO). nih.gov
Research indicates that such complexes can alter the contractile response induced by norepinephrine, initially increasing vascular tone followed by a period of relaxation. nih.gov This relaxation suggests a slow and sustained release of NO from the complex. nih.gov The vascular effect of the PyNO complex was found to be dependent on the endothelium and the nitric oxide pathway. nih.gov In rings with an intact endothelium, inhibition of endothelial nitric oxide synthase (eNOS) reduced the contractile effect caused by the PyNO complex. nih.gov In rings without endothelium, the inhibition of guanylate cyclase, a key enzyme in the NO signaling pathway, significantly reduced the complex's contractile response, after which the complex induced a relaxing effect. nih.gov These findings demonstrate that the association of NO with a stable pyridine-containing ligand facilitates modulation of vascular tone. nih.gov
Table 1: Vascular Response of Pyridine NO Complex (PyNO) in Rat Aortic Rings Interactive data table summarizing the effects of PyNO on vascular tone under different conditions.
| Condition | Aortic Ring Status | Key Inhibitor Used | Observed Effect of PyNO | Reference |
|---|---|---|---|---|
| Baseline | Endothelium Intact (E+) | None | Altered norepinephrine-induced contraction, followed by relaxation | nih.gov |
| eNOS Inhibition | Endothelium Intact (E+) | L-NAME | Reduction of the initial contractile effect | nih.gov |
To fully understand the therapeutic potential of medicinal scaffolds like pyridine derivatives, it is crucial to quantify their interactions with biological targets such as enzymes and receptors. Advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free methods for characterizing these molecular interactions. wur.nlspringernature.com
Surface Plasmon Resonance (SPR) is an optical technique that allows for the real-time measurement of binding affinities and the kinetics of complex formation. springernature.com The method involves immobilizing one binding partner (the ligand, e.g., a target protein) onto a sensor surface, while the other partner (the analyte, e.g., a pyridine derivative) is flowed over the surface. springernature.com Binding is detected as a change in the refractive index at the sensor surface, providing data on association and dissociation rates. springernature.comnih.gov SPR is particularly advantageous for studying dynamic complexes and requires relatively small quantities of materials. springernature.com
Isothermal Titration Calorimetry (ITC) directly measures the heat exchange that occurs when two molecules interact. wur.nl In a typical experiment, a solution of the ligand is titrated into a sample cell containing the target macromolecule. wur.nlnih.gov The resulting heat release or absorption is measured, providing a complete thermodynamic profile of the binding event, including the binding affinity (dissociation constant, K D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). wur.nl ITC is considered a robust technique in drug design for establishing structure-thermodynamics relationships. nih.gov Displacement titration methods in ITC can even allow for the precise determination of very high-affinity interactions, down to the picomolar range. nih.govresearchgate.net
These techniques are instrumental in the rational design of new drugs, enabling medicinal chemists to precisely evaluate how structural modifications to a scaffold like this compound affect its binding to a specific biological target.
The antioxidant potential of pyridine derivatives, particularly those bearing amino groups, has been a subject of significant research interest. Chemical modifications of various molecules with amino-pyridines have been shown to enhance their antioxidant activity. mdpi.com Studies on novel chitosan (B1678972) quaternary ammonium (B1175870) derivatives functionalized with different amino-pyridines have demonstrated their capacity to scavenge harmful free radicals. mdpi.com
Specifically, derivatives containing 3-amino pyridine and 2,3-diamino pyridine exhibited stronger scavenging ability against hydroxyl-radicals and 1,1-Diphenyl-2-picrylhydrazyl (DPPH)-radicals compared to unmodified chitosan. mdpi.com The results suggest a synergistic effect between the amino group and the pyridine ring that improves antioxidant activity. mdpi.com Furthermore, the position of the amino group on the pyridine ring appears to influence the antioxidant property of the resulting compound. mdpi.com Given that the presence and number of amino groups contribute to antioxidant capacity, the highly aminated structure of this compound suggests it may possess notable radical-scavenging properties.
Q & A
What are the recommended synthetic routes for Pyridine-2,3,5,6-tetraamine, and how can intermediates be optimized?
This compound is typically synthesized via nucleophilic substitution reactions using halogenated pyridine precursors (e.g., pentafluoropyridine). For example:
- Stepwise amination : Reacting pentafluoropyridine with ammonia or amine nucleophiles under basic conditions (e.g., K₂CO₃ or NaHCO₃) in polar aprotic solvents like DMF or CH₃CN at reflux. The para-fluorine is preferentially substituted due to electronic effects, followed by sequential substitution at ortho and meta positions .
- Purification : Recrystallization from acetonitrile or ethanol yields high-purity products. For salts (e.g., hydrochloride), free-base generation may require NaOH treatment to improve solubility in organic solvents .
How does solvent polarity and base strength influence regioselectivity in substitution reactions?
Regioselectivity is governed by:
- Solvent effects : Polar aprotic solvents (DMF, CH₃CN) stabilize transition states, favoring para-substitution. Protic solvents may lead to mixed regiochemistry due to hydrogen bonding .
- Base strength : Strong bases (e.g., K₂CO₃) deprotonate nucleophiles more effectively, accelerating substitution at electron-deficient positions. Weak bases (NaHCO₃) may preserve intermediates for stepwise functionalization .
- Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamically stable products (e.g., para-substituted derivatives), while lower temperatures trap kinetic intermediates .
What spectroscopic and crystallographic methods are critical for structural validation?
- 19F-NMR : Monitors fluorine substitution patterns. For tetrafluoro precursors, shifts at −97 to −160 ppm (ortho/meta) confirm substitution sites .
- X-ray crystallography : Resolves bond lengths and angles, especially in coordination complexes. For example, potassium ion chelation in malononitrile derivatives stabilizes crystal structures .
- 1H/13C-NMR : Protons on amine groups appear at δ 4.3–7.8 ppm, while carbons adjacent to nitrogen show distinct resonances (60–145 ppm) .
How can solubility limitations of this compound salts be mitigated in organic synthesis?
- Free-base generation : Treat sulfate or hydrochloride salts with NaOH (4 equiv) in aqueous solution, followed by recrystallization. This removes counterions and enhances solubility in pyridine or DMSO .
- Co-solvent systems : Use DMSO/CH₃CN mixtures to dissolve polar intermediates while maintaining reaction efficiency.
- In situ deprotonation : Add NaOtBu to reaction mixtures to deprotonate amines, improving reactivity in coupling reactions .
What mechanistic insights explain competing substitution pathways in polyhalogenated precursors?
- Two-step addition-elimination : Nucleophilic attack at the para position forms a Meisenheimer complex, followed by fluoride elimination. Steric hindrance at ortho positions slows secondary substitutions .
- Electronic effects : Fluorine’s electronegativity activates the pyridine ring for nucleophilic substitution but deactivates adjacent positions, directing subsequent reactions to meta sites .
- Computational modeling : DFT studies predict activation barriers for competing pathways, guiding solvent/base selection to favor desired products .
How is this compound applied in coordination chemistry?
- Ligand design : Acts as a polydentate ligand for lanthanides (e.g., Eu³⁺, Tb³⁺) in luminescent coordination polymers. The tetraamine structure enables diverse coordination modes (e.g., μ₃-bridging) .
- Water cluster stabilization : In metal-organic frameworks (MOFs), it facilitates hydrogen-bonded water networks, enhancing structural stability .
- Catalytic applications : Vanadium(IV) complexes with pyridine-based ligands show potential in glucose metabolism studies, though toxicity assessments are critical .
How should researchers address discrepancies in reported substitution yields?
- Controlled replicates : Vary solvent/base combinations systematically. For example, NaHCO₃ in CH₃CN may yield 75% para-substituted products, while K₂CO₃ in DMF achieves >85% .
- Byproduct analysis : Use LC-MS to identify side products (e.g., ring-expanded ketenimines from nitrene intermediates) .
- Cross-validation : Compare 19F-NMR data with crystallographic results to resolve conflicting substitution assignments .
What safety protocols are essential when handling this compound derivatives?
- Toxicity mitigation : Derivatives like tetrachloro- or sulfonyl-pyridines require fume hoods and PPE (gloves, goggles) due to acute toxicity (GHS Category 1) .
- Waste disposal : Neutralize acidic/basic reaction mixtures before disposal. Fluoride byproducts must be treated with Ca(OH)₂ to precipitate insoluble CaF₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
